The compound can be classified under synthetic organic compounds, specifically as an N-acylated sulfonamide derivative. Its synthesis and characterization have been documented in various scientific studies, highlighting its structural properties and potential biological activities. The compound's molecular formula is C₁₁H₁₄ClN₃O₄S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.
The synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves acylation reactions using acetyl chloride or acetic anhydride in the presence of a suitable catalyst. The following details outline a general method for synthesizing this compound:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide exhibits a complex molecular structure characterized by:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's properties or enhancing its biological activities.
The mechanism of action for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide primarily involves its interaction with specific biological targets:
Studies utilizing cell models have shown that this compound can modulate cellular responses, potentially affecting gene expression related to cell proliferation and survival.
The physical and chemical properties of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide include:
These properties are crucial for determining the compound's suitability for various applications.
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has several scientific applications, including:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide adheres to systematic naming conventions established by the International Union of Pure and Applied Chemistry. Its IUPAC designation, [acetyl-(4-chlorophenyl)sulfonylamino] acetate, precisely defines the molecular architecture: a 4-chlorobenzenesulfonamide group where the nitrogen bears both acetyl (N-acetyl) and acetoxy (N-acetoxy) substituents [2] [9]. This arrangement creates a sterically crowded sulfonamide nitrogen, significantly influencing its reactivity and stability.
Table 1: Key Identifiers and Properties of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 142867-52-5 |
IUPAC Name | [acetyl-(4-chlorophenyl)sulfonylamino] acetate |
Molecular Formula | C₁₀H₁₀ClNO₅S |
Molecular Weight | 291.71 g/mol |
Canonical SMILES | CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl |
InChI Key | GWYBSWWLKXEDLB-UHFFFAOYSA-N |
XLogP3 | 1.6 |
Hydrogen Bond Acceptor Count | 5 |
The synthesis and initial biological evaluation of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide emerged in the early 1990s, driven by research into novel inhibitors of aldehyde dehydrogenase and vasoactive agents. Seminal studies by Fukuto et al. (1992) and Lee et al. (1992) first characterized its dual functionality as both an aldehyde dehydrogenase inhibitor and a nitroxyl-releasing compound [1] [8] [10]. These investigations established the molecule as a prototypical example of N,O-diacylated N-hydroxyarylsulfonamides—a class engineered for hydrolytic stability under physiological conditions, enabling controlled release of bioactive species like nitroxyl.
A significant resurgence of interest occurred in 2024, when the compound was identified as "NANAC" in a high-throughput screen for BRCA1 protein downregulators. Researchers utilized CRISPR-engineered BRCA1-HiBiT reporter cell lines to screen over 6,000 compounds. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide was among seven hits that synergized with the poly(ADP-ribose) polymerase inhibitor olaparib, highlighting its potential to expand poly(ADP-ribose) polymerase inhibitor utility beyond BRCA1-mutated cancers [5]. This discovery underscored its relevance in contemporary oncology research, bridging its historical role in enzymology with modern targeted cancer therapy approaches.
Table 2: Key Milestones in the Development of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Year | Development Milestone | Research Focus |
---|---|---|
1992 | Initial synthesis and characterization | Aldehyde dehydrogenase inhibition |
1992 | Identification as nitroxyl (HNO) prodrug | Vascular smooth muscle relaxation |
2024 | Identification as BRCA1 downregulator in high-throughput screen | PARP inhibitor sensitization in cancer |
Nitroxyl (HNO), the one-electron reduced and protonated cousin of nitric oxide, exhibits distinct pharmacology, including potent vasodilatory and positive inotropic effects, and the ability to modulate thiol residues in proteins. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide serves as a critical pharmacologically stable donor for this elusive nitrogen oxide [8] [10]. Its significance arises from its unique release kinetics and chemical behavior:
Table 3: Comparison of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide with Common Nitroxyl Donors
Property | N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide | Angeli's Salt (Na₂N₂O₃) | Piloty's Acid (PhSO₂NHOH) |
---|---|---|---|
Primary Release Mechanism | Hydrolysis at neutral pH | Acid-catalyzed decomposition | Enzymatic oxidation |
Co-release of NO | No | Yes (minor) | Possible |
Solubility Profile | Organic solvents (DMSO) | Aqueous | Limited aqueous/organic |
Stability at Neutral pH | Moderate (hours) | Low (minutes) | Moderate |
Key Research Utility | Target validation, enzyme inhibition | Acute vasodilation studies | Mechanistic HNO chemistry |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5